

# Spectroscopic Analysis of Petroleum Rectificatum: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cocculine*  
Cat. No.: *B1259775*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic analysis of Petroleum rectificatum, a rectified or purified form of petroleum. The techniques covered include Fourier Transform Infrared (FTIR) Spectroscopy, Near-Infrared (NIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are crucial for quality control, characterization, and contaminant detection in petroleum-derived products used in various industries, including pharmaceuticals.

## Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and quantifying components in petroleum products. It is widely used for quality control and to monitor the degradation of lubricants.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Application: Quality Control and Contaminant Detection

FTIR can be used to identify and quantify various components and contaminants in petroleum rectificatum, such as water, other oils, and degradation products.[\[1\]](#)[\[3\]](#)[\[4\]](#) A common application is the determination of total petroleum hydrocarbons (TPH) in water, as outlined in ASTM D7678-11.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Quantitative Data Summary

Functional Group	Characteristic Absorption (cm <sup>-1</sup> )	Intensity	Notes
Alkane C-H Stretch	2950 - 2850	Strong	Ubiquitous in hydrocarbons.
Alkene C-H Stretch	3100 - 3010	Medium	Indicates unsaturation. <a href="#">[10]</a>
Alkene C=C Stretch	1680 - 1620	Variable	
Aromatic C-H Stretch	~3030	Variable	
Aromatic C=C Stretch	1600 - 1475	Weak-Medium	<a href="#">[11]</a>
Alcohol/Phenol O-H Stretch	3550 - 3200	Strong, Broad	Indicates water or alcohol contamination. <a href="#">[10]</a>
Carboxylic Acid C=O Stretch	1780 - 1710	Strong	Indicates oxidation products.
Nitro Compound N=O Stretch	1570 - 1490 & 1390 - 1300	Strong	Indicates nitration products. <a href="#">[12]</a>

## Experimental Protocol: TPH in Water (based on ASTM D7678-11)

This protocol describes the extraction of petroleum hydrocarbons from a water sample followed by FTIR analysis.

### 1.3.1. Materials

- Cyclohexane (spectroscopy grade)
- Anhydrous Sodium Sulfate
- Florisil SPE cartridge
- Sample collection bottles (glass, screw-capped)

- Volumetric flasks
- Glass Pasteur pipette
- FTIR spectrometer with a transmission cell (e.g., 1000  $\mu\text{m}$  pathlength)[[5](#)][[7](#)]

#### 1.3.2. Sample Preparation (Extraction)

- Collect 450 mL of the water sample in a screw-capped sample bottle.
- Add 10 mL of cyclohexane to the sample bottle.
- Cap the bottle and shake it vigorously for two minutes.
- Allow the phases to separate.
- Using a Pasteur pipette, transfer the majority of the top layer (cyclohexane extract) to a clean vial.
- Pass the extract through a column containing a small amount of anhydrous sodium sulfate to remove any residual water. For samples containing polar compounds, a Florisil cleanup step may be necessary.[[7](#)]

#### 1.3.3. Instrumentation and Data Acquisition

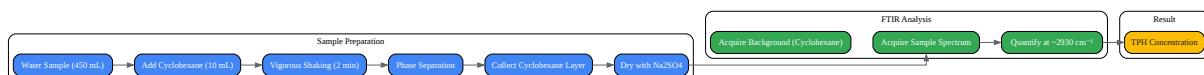
- Configure the FTIR spectrometer for transmission measurement.
- Acquire a background spectrum using pure cyclohexane in the transmission cell.
- Fill the transmission cell with the sample extract.
- Acquire the sample spectrum. The typical spectral range for analysis is in the mid-infrared region.

#### 1.3.4. Data Analysis

- The quantification of total petroleum hydrocarbons is typically based on the absorbance of the C-H stretching vibrations around 2930  $\text{cm}^{-1}$ .

- A calibration curve should be prepared using standard solutions of a representative oil in cyclohexane.
- Calculate the concentration of TPH in the original water sample by accounting for the concentration factor from the extraction step (in this case, a factor of 45).[9]

## Experimental Workflow



[Click to download full resolution via product page](#)

FTIR analysis workflow for TPH in water.

## Near-Infrared (NIR) Spectroscopy

NIR spectroscopy is a rapid and non-destructive technique well-suited for the online and at-line analysis of petroleum products. It is particularly sensitive to overtones and combination bands of C-H, N-H, and O-H vibrations.[13]

## Application: Rapid Quality Control Screening

NIR is ideal for the rapid determination of various quality parameters in petroleum rectificatum, such as cetane index, water content, flash point, and research/motor octane numbers (RON/MON).[13]

## Quantitative Data Summary

Parameter	Typical Wavelength Range (nm)	Notes
Water Content	1400-1450, 1900-1950	O-H stretching and bending overtones.
Hydrocarbon (C-H)	900-1700	C-H stretching and bending overtones and combination bands. <a href="#">[14]</a>
Aromatics	1650-1700	C-H stretching overtones.

## Experimental Protocol: General NIR Analysis

### 2.3.1. Materials

- NIR spectrometer with a suitable sample holder (e.g., vial holder for transmission)
- Sample vials (glass)

### 2.3.2. Sample Preparation

- No sample preparation is typically required for liquid samples.[\[13\]](#)
- Ensure the sample is homogeneous and representative of the bulk material.
- Fill a clean, dry sample vial with the petroleum rectificatum.

### 2.3.3. Instrumentation and Data Acquisition

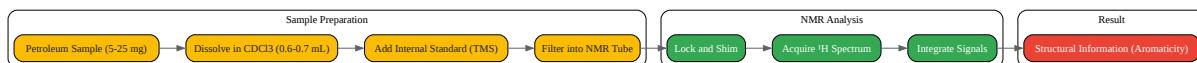
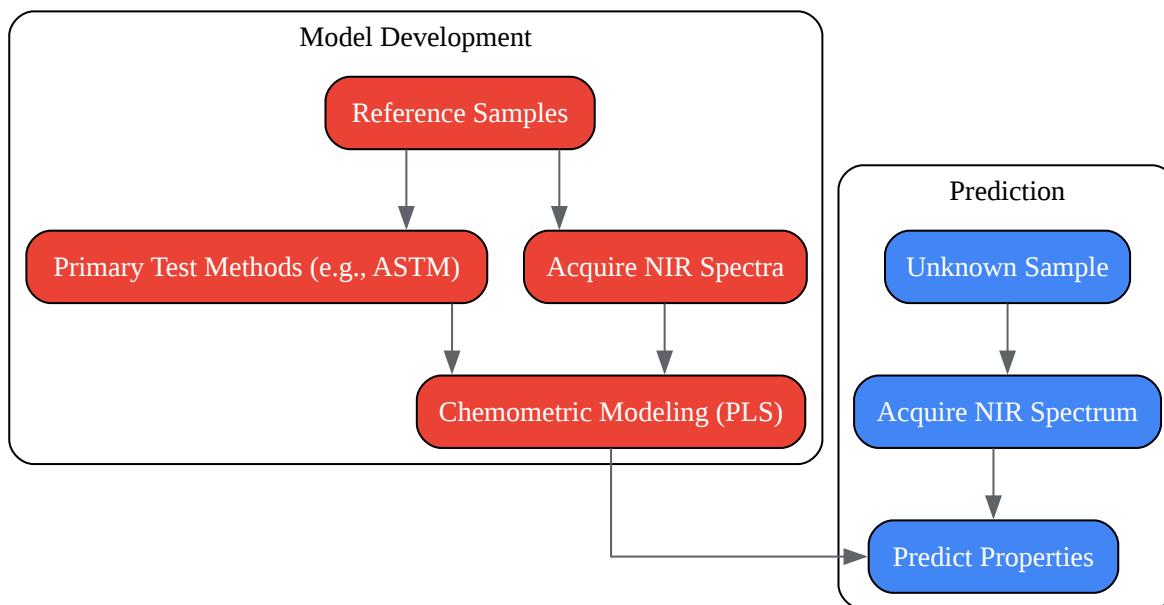
- Place the vial in the sample holder of the NIR spectrometer.
- Acquire the NIR spectrum, typically in transmission mode for clear liquids.[\[13\]](#) The measurement is usually completed in under a minute.[\[13\]](#)

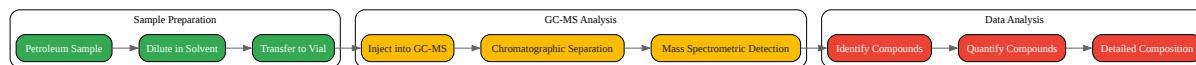
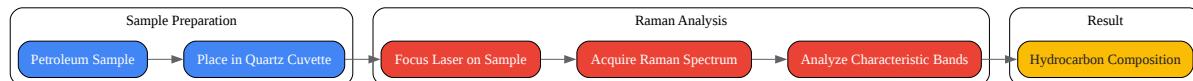
### 2.3.4. Data Analysis

- NIR data analysis relies on chemometric models, such as Partial Least Squares (PLS) regression.

- A robust calibration model must be developed using a large set of samples with known properties determined by primary reference methods (e.g., ASTM methods).
- The developed model is then used to predict the properties of unknown samples from their NIR spectra.

## Logical Relationship Diagram





[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. dl.astm.org [dl.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. store.astm.org [store.astm.org]
- 5. agilent.com [agilent.com]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. scribd.com [scribd.com]
- 9. leap.epa.ie [leap.epa.ie]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. eng.uc.edu [eng.uc.edu]

- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. azom.com [azom.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of Petroleum Rectificatum: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259775#spectroscopic-analysis-techniques-for-petroleum-rectificatum>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)